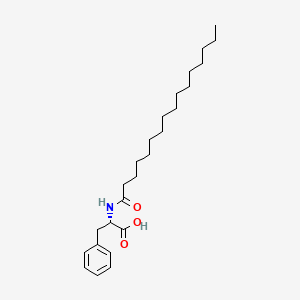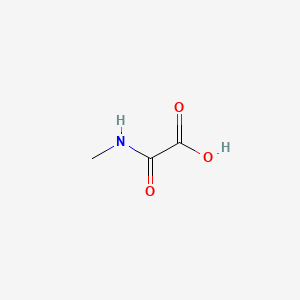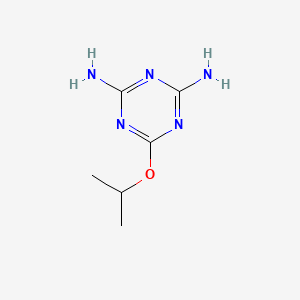
(R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid
概要
説明
“®-3-Amino-3-(2,4-dichlorophenyl)propanoic acid” is a compound that has a molecular weight of 456.32 . It is also known as "(3R)-3-(2,4-dichlorophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid" . The compound is stored in a sealed, dry environment at 2-8°C . It is a solid substance .
Synthesis Analysis
The synthesis of chiral compounds like “®-3-Amino-3-(2,4-dichlorophenyl)propanoic acid” can be achieved through biocatalysis . Biocatalysis is a process that uses natural catalysts, such as protein enzymes, to conduct chemical reactions . It offers the advantages of high regio-, chemo-, and enantio-selectivity, and these biocatalyst-catalyzed reactions can be conducted at atmospheric pressure and ambient temperature .
Molecular Structure Analysis
The molecular structure of “®-3-Amino-3-(2,4-dichlorophenyl)propanoic acid” is complex, with a molecular formula of C24H19Cl2NO4 . It contains a chiral center, which is a carbon atom interlinked by “tetrahedral” bonds to four different substituents .
Physical And Chemical Properties Analysis
“®-3-Amino-3-(2,4-dichlorophenyl)propanoic acid” is a solid substance . It has a molecular weight of 456.32 . The compound is stored in a sealed, dry environment at 2-8°C .
科学的研究の応用
Crystal Engineering
Gamma amino acids like baclofen, which shares a structural similarity with (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid, have been studied for their potential in crystal engineering. Multicomponent crystals formed between baclofen and various acids show specific intermolecular interactions, suggesting applications in designing materials with tailored properties (Báthori & Kilinkissa, 2015).
Fluorescence Derivatization
Derivatives of amino acids, including those related to this compound, have been evaluated for fluorescence derivatization, indicating their use in biological assays and fluorescence studies (Frade et al., 2007).
Peptide Retention Prediction
Research on peptide retention times in reversed-phase high-performance liquid chromatography has utilized model synthetic peptides including amino acid residues like this compound. This work aids in understanding the hydrophobicity of amino acid residues, crucial for peptide separation and analysis (Guo et al., 1986).
Safety and Hazards
The safety data sheet for a similar compound, “3-(2,4-Dichlorophenyl)propionic acid”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to rinse immediately with plenty of water .
将来の方向性
The future directions for compounds like “®-3-Amino-3-(2,4-dichlorophenyl)propanoic acid” could involve further development and increased utilization of biocatalysis for the production of drugs . This approach emphasizes green chemistry and could lead to more economically and environmentally attractive processes .
作用機序
Target of Action
Compounds with similar structures, such as 2,4-dichlorophenoxyacetic acid (2,4-D), are often used as herbicides . They typically target plant growth hormones, causing uncontrolled growth and eventually death of the plant .
Mode of Action
These compounds usually mimic the action of plant growth hormones, disrupting normal plant growth and development .
Biochemical Pathways
The exact biochemical pathways affected by these compounds can vary, but they often involve the disruption of normal plant growth and development processes .
Pharmacokinetics
Many of these compounds are known to be highly water-soluble .
Result of Action
The result of the action of these compounds is typically the death of the plant due to uncontrolled growth and development .
Action Environment
The action of these compounds can be influenced by various environmental factors, such as soil composition, temperature, and rainfall .
特性
IUPAC Name |
(3R)-3-amino-3-(2,4-dichlorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c10-5-1-2-6(7(11)3-5)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHQDRDWQIHGKZ-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)[C@@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351660 | |
| Record name | (3R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
778571-53-2 | |
| Record name | (3R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N,N-bis[(4-methylphenyl)diazenyl]methanamine](/img/structure/B1581941.png)










